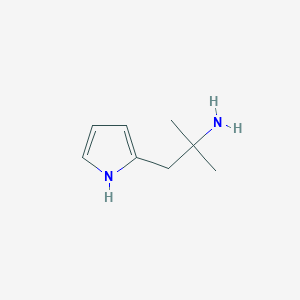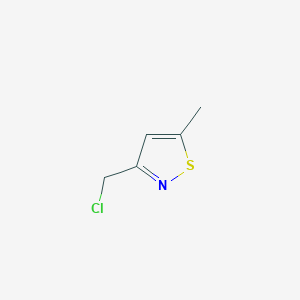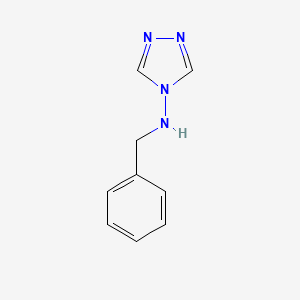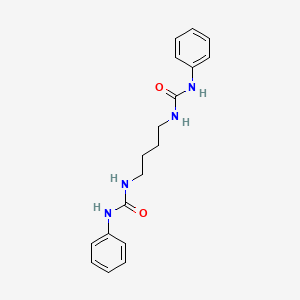![molecular formula C12H13N3O3 B6615134 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1270863-12-1](/img/structure/B6615134.png)
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as EPTTC, is a synthetic compound commonly used in scientific research. It is a derivative of 1H-1,2,3-triazole and is a member of the carboxylic acid family. EPTTC has been used in a variety of research applications, including the synthesis of other compounds, the investigation of drug mechanisms of action, and the study of biochemical and physiological effects.
科学的研究の応用
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been widely used in scientific research. It has been used in the synthesis of various compounds, such as 1-(4-ethoxyphenyl)methyl-1H-1,2,3-triazole-4-thiol and 4-ethoxyphenylacetic acid. It has also been used to investigate the mechanisms of action of various drugs, such as anticonvulsants, antibiotics, and antifungals. Additionally, it has been used in the study of biochemical and physiological effects, such as the effects of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on the activity of cytochrome P450 enzymes.
作用機序
The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, it is believed that 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid binds to cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other substances in the body. This binding leads to the inhibition of the enzymes’ activity, which can have a variety of effects, depending on the type of enzyme and the drug or other substance being metabolized.
Biochemical and Physiological Effects
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of the metabolism of drugs and other substances. It has also been shown to inhibit the activity of certain other enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is not easily degraded. However, it has a number of limitations, including its low solubility in water and its relatively short shelf life.
将来の方向性
The potential future directions for 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid are numerous. It could be used to investigate the mechanisms of action of new drugs, as well as the biochemical and physiological effects of existing drugs. Additionally, it could be used to study the effects of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on the activity of other enzymes, such as proteases and phosphatases. Furthermore, it could be used to design new compounds with improved solubility or stability. Finally, it could be used to investigate the effects of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on other biological processes, such as cell signaling and gene expression.
合成法
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of 4-ethoxyphenylacetic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with ethyl chloroformate. The second step involves the reaction of the resulting 1-(4-ethoxyphenyl)-2-chloro-1H-1,2,3-triazole with potassium carbonate in the presence of water. The reaction yields a 1-(4-ethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid product.
特性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-10-5-3-9(4-6-10)7-15-8-11(12(16)17)13-14-15/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXFBGCDEBSJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)
